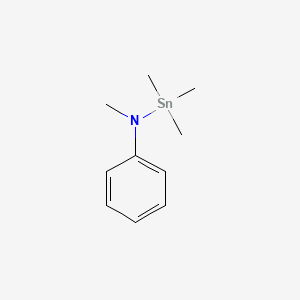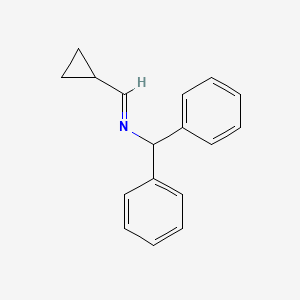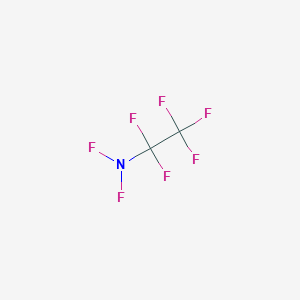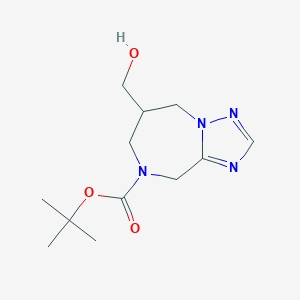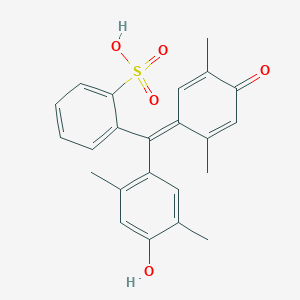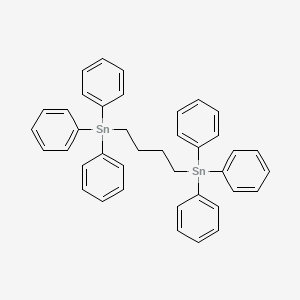
(Butane-1,4-diyl)bis(triphenylstannane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Butane-1,4-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a butane-1,4-diyl linker. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Butane-1,4-diyl)bis(triphenylstannane) typically involves the reaction of triphenylstannane with a butane-1,4-diyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include tetrahydrofuran (THF) and toluene. The reaction is often catalyzed by a palladium or nickel complex to facilitate the coupling process.
Industrial Production Methods
Industrial production of (Butane-1,4-diyl)bis(triphenylstannane) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(Butane-1,4-diyl)bis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to form lower oxidation state organotin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields organotin oxides, while substitution reactions can produce a variety of organotin derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Butane-1,4-diyl)bis(triphenylstannane) is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is also employed as a catalyst in various reactions, including polymerization and cross-coupling reactions.
Biology
In biological research, organotin compounds, including (Butane-1,4-diyl)bis(triphenylstannane), are studied for their potential as antimicrobial and antifungal agents. Their ability to interact with biological molecules makes them of interest in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal applications are being explored, particularly in the field of cancer research. Organotin compounds have shown promise as anticancer agents due to their ability to induce apoptosis in cancer cells.
Industry
In industry, (Butane-1,4-diyl)bis(triphenylstannane) is used in the production of advanced materials, including polymers and coatings. Its role as a catalyst in various industrial processes is also significant.
Mecanismo De Acción
The mechanism by which (Butane-1,4-diyl)bis(triphenylstannane) exerts its effects involves the interaction of the organotin moiety with target molecules. In catalytic applications, the compound facilitates the formation of new bonds by stabilizing transition states and intermediates. In biological systems, the organotin groups can interact with cellular components, leading to various biological effects, including the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
(Butane-1,4-diyl)bis(triphenylphosphine): Similar structure but with phosphine groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylsilane): Similar structure but with silane groups instead of stannane.
(Butane-1,4-diyl)bis(triphenylgermane): Similar structure but with germane groups instead of stannane.
Uniqueness
(Butane-1,4-diyl)bis(triphenylstannane) is unique due to the presence of the organotin moiety, which imparts distinct chemical and biological properties. The stannane groups enhance the compound’s reactivity and catalytic efficiency, making it valuable in various applications.
Propiedades
Número CAS |
5274-40-8 |
|---|---|
Fórmula molecular |
C40H38Sn2 |
Peso molecular |
756.1 g/mol |
Nombre IUPAC |
triphenyl(4-triphenylstannylbutyl)stannane |
InChI |
InChI=1S/6C6H5.C4H8.2Sn/c6*1-2-4-6-5-3-1;1-3-4-2;;/h6*1-5H;1-4H2;; |
Clave InChI |
ORIOFDWKAKXJIR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[Sn](CCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohepta[f]indene](/img/structure/B14747578.png)

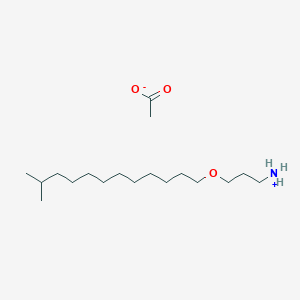
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
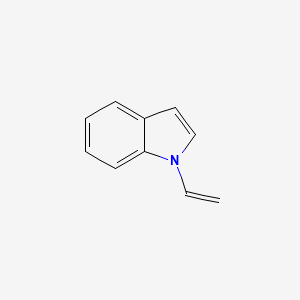
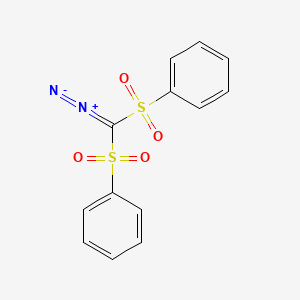
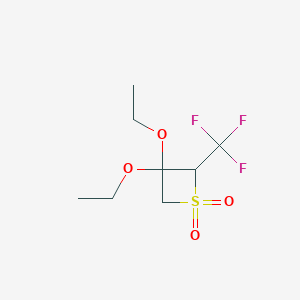
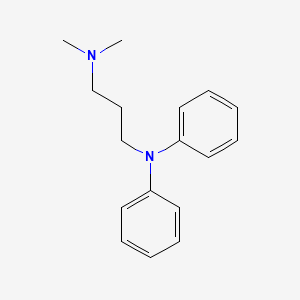
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
